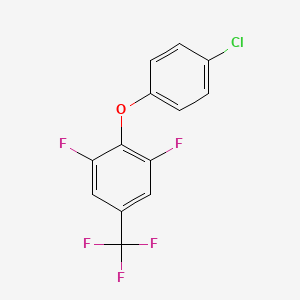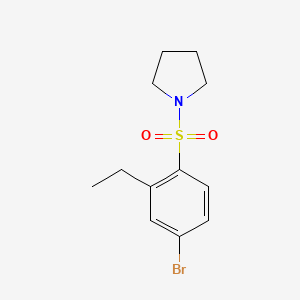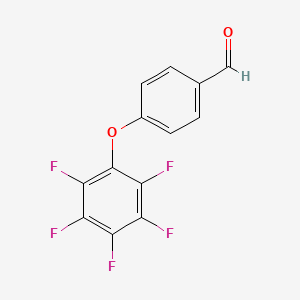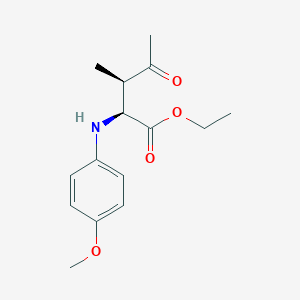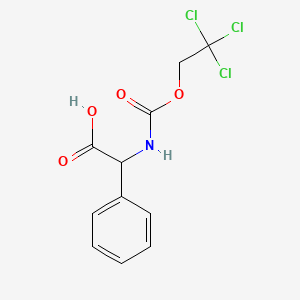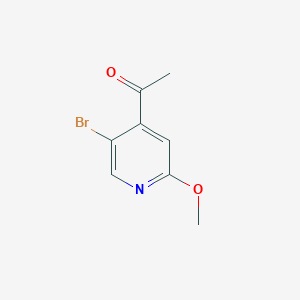![molecular formula C12H13BrS B12085025 2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
2-Bromo-5-(tert-butyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(tert-butyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzo[b]thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Bromo-5-(tert-butyl)benzo[b]thiophene involves the palladium-catalyzed Sonogashira cross-coupling reaction. This method typically uses 2-iodothiophenol and phenylacetylene as starting materials, with the reaction being carried out in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or water.
Stille Coupling: Involves organotin reagents, palladium catalysts, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Stille coupling can produce diverse substituted thiophenes.
Scientific Research Applications
2-Bromo-5-(tert-butyl)benzo[b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Serves as a precursor for synthesizing biologically active molecules and potential drug candidates.
Materials Science: Employed in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butyl)benzo[b]thiophene largely depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of electrons across the thiophene ring, facilitating charge transport. In pharmaceuticals, the compound’s biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors, through binding or inhibition .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene derivative used as an optical brightener.
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Utilized in similar applications as 2-Bromo-5-(tert-butyl)benzo[b]thiophene.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct reactivity and steric properties. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications.
Properties
Molecular Formula |
C12H13BrS |
|---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2-bromo-5-tert-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-12(2,3)9-4-5-10-8(6-9)7-11(13)14-10/h4-7H,1-3H3 |
InChI Key |
DVBQRNZMNVFWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



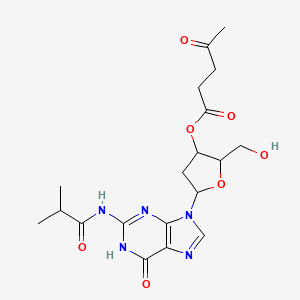

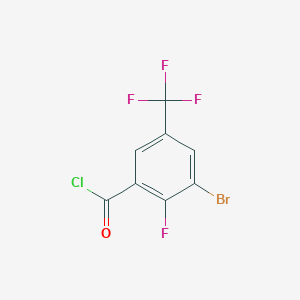


![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
